5-chloro-1-(3-methylbutyl)-1H-pyrazole
Description
5-Chloro-1-(3-methylbutyl)-1H-pyrazole is a substituted pyrazole derivative characterized by a chlorine atom at the 5-position and a branched 3-methylbutyl group at the 1-position of the pyrazole ring. Pyrazoles are nitrogen-containing heterocycles widely studied for their applications in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
5-chloro-1-(3-methylbutyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2/c1-7(2)4-6-11-8(9)3-5-10-11/h3,5,7H,4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEXBIUZCWYSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=CC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization-Chlorination Sequential Approach
The most widely reported method involves the cyclization of hydrazine derivatives with diketones followed by chlorination. For instance, 3-methylbutylhydrazine reacts with ethyl acetoacetate under acidic conditions to form 1-(3-methylbutyl)-5-hydroxypyrazole (pyrazolone). Subsequent treatment with POCl₃ at 80–110°C for 2–12 hours replaces the hydroxyl group with chlorine, yielding the target compound. This method achieves yields exceeding 85% when optimized, as demonstrated in analogous syntheses of 5-chloro-3-methyl-1-phenylpyrazole.
Reaction Conditions :
Key Advantage : High regioselectivity due to the inherent directing effects of the pyrazolone intermediate.
Direct Alkylation of 5-Chloropyrazole
Alkylation of pre-formed 5-chloropyrazole with 3-methylbutyl bromide or iodide under basic conditions offers a streamlined route. Using sodium hydride (NaH) in dimethylformamide (DMF) at 60°C, the 3-methylbutyl group selectively substitutes the nitrogen at position 1, avoiding bis-alkylation. Yields range from 70–78%, contingent on the purity of the starting materials.
Optimization Insights :
Vilsmeier-Haack Formylation-Chlorination
Adapting the Vilsmeier-Haack reaction, 1-(3-methylbutyl)-1H-pyrazole undergoes formylation at position 4 using POCl₃ and DMF, followed by chlorination at position 5 via nucleophilic aromatic substitution. While less common, this method provides access to multifunctional pyrazoles but requires stringent temperature control (0–5°C during formylation).
Yield Comparison :
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis prioritizes throughput and consistency. Continuous flow reactors reduce reaction times by 40% compared to batch processes, particularly during chlorination steps. For example, POCl₃-mediated chlorination in a microreactor at 110°C achieves 92% conversion in 30 minutes.
Cost-Benefit Analysis :
Solvent Recycling and By-Product Management
Ethanol and DMF are recycled via distillation, reducing raw material costs by 15–20%. By-products such as phosphoric acid (from POCl₃ hydrolysis) are neutralized with aqueous NaOH, generating sodium phosphate for industrial reuse.
Analytical Validation and Quality Control
Chromatographic Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30 v/v) confirms purity >99%. The target compound elutes at 8.2 minutes, distinct from intermediates (retention times: 5-hydroxypyrazole at 6.1 minutes; bis-alkylated by-product at 10.5 minutes).
Structural Confirmation via NMR
¹H NMR (400 MHz, CDCl₃):
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δ 1.02 (d, 6H, CH(CH₃)₂)
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δ 1.45 (m, 2H, CH₂CH(CH₃)₂)
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δ 3.95 (t, 2H, NCH₂)
¹³C NMR corroborates the chlorine and alkyl substituents, with the quaternary carbon at position 5 appearing at δ 145.2 ppm.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-chloro-1-(3-methylbutyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
5-chloro-1-(3-methylbutyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-chloro-1-(3-methylbutyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarity and Substituent Effects
The compound’s closest analogs, as identified in the literature, differ primarily in substituent groups at the 1- and 3-positions of the pyrazole ring. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
†Predicted using alkyl chain length and branching effects .
Key Observations:
Alkyl vs. Aryl Substituents: The 3-methylbutyl group in the target compound introduces greater hydrophobicity (higher LogP) compared to the ethyl group in 5-chloro-1-ethyl-3-methyl-1H-pyrazole . Longer alkyl chains typically enhance lipid solubility, which may influence bioavailability or partitioning behavior.
Functional Group Modifications :
- The presence of an aldehyde group at the 4-position in analogs like those in Table 1 introduces polarity and reactivity, enabling further derivatization (e.g., Schiff base formation) . In contrast, the target compound lacks this functional group, suggesting simpler synthetic pathways.
Chlorine Position and Electronic Effects :
- Chlorine at the 5-position is a common feature across analogs. This electron-withdrawing group likely stabilizes the pyrazole ring and influences electronic interactions in molecular recognition processes .
Q & A
Q. Basic
- 1H/13C NMR : Peaks for the 3-methylbutyl chain (δ ~0.97–2.81 ppm) and pyrazole protons (δ ~6.5–8.5 ppm) confirm substitution patterns. Chlorine’s deshielding effect alters chemical shifts .
- IR : C-Cl stretch at ~700–800 cm⁻¹ and pyrazole ring vibrations at ~1500–1600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 186 for C₈H₁₁ClN₂O) and fragmentation patterns validate the structure .
How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of pyrazole derivatives like this compound?
Q. Advanced
- Variable Substituents : Synthesize analogs with halogen (Cl, F), alkyl (methyl, ethyl), or aryl groups at positions 1, 3, and 5. Compare bioactivity (e.g., antimicrobial IC₅₀) using standardized assays .
- Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA, molecular docking) to correlate electronic properties (logP, polar surface area) with activity .
- Case Study : Ethyl 3-chloro-1-methyl-pyrazole-5-carboxylate showed higher antimicrobial activity than bromo analogs, highlighting chlorine’s role in enhancing target binding .
How should researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
Q. Advanced
- Standardized Assays : Replicate studies using identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) to minimize variability .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, ChEMBL) to identify trends. For example, conflicting anticancer activity may arise from differences in tumor models .
- Mechanistic Studies : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate target interactions .
What strategies improve regioselectivity during the functionalization of this compound?
Q. Advanced
- Directed Metalation : Use directing groups (e.g., ester, amide) to guide electrophilic substitution at specific positions .
- Protecting Groups : Temporarily block reactive sites (e.g., N-methylation) to control functionalization .
- Catalytic Systems : Pd-catalyzed cross-coupling (Suzuki, Heck) for selective C–C bond formation at the 4-position .
What methodologies validate the proposed enzyme inhibition mechanisms of this compound?
Q. Advanced
- Kinetic Assays : Measure Km and Vmax shifts in the presence of the compound to identify competitive/non-competitive inhibition .
- X-ray Crystallography : Resolve inhibitor-enzyme complexes (e.g., CYP450) to map binding interactions .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
What purification techniques are most effective for isolating this compound post-synthesis?
Q. Basic
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate by polarity .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- HPLC : Reverse-phase C18 columns for analytical purity checks (>98%) .
How can solubility challenges of this compound in bioassays be addressed?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without cytotoxicity .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily, which hydrolyze in vivo .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
How do electron-withdrawing substituents (e.g., Cl, CF₃) influence the reactivity of pyrazole derivatives?
Q. Advanced
- Electronic Effects : Chlorine at position 5 increases electrophilicity, enhancing nucleophilic substitution at position 4. Trifluoromethyl groups improve metabolic stability via steric hindrance .
- Spectroscopic Analysis : Hammett constants (σ) correlate substituent effects on reaction rates (e.g., SNAr) .
- Case Study : 5-Chloro-1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazole showed 10× higher COX-2 inhibition than non-halogenated analogs .
What stability considerations are critical for long-term storage of this compound?
Q. Basic
- Storage Conditions : Keep in amber vials at –20°C under inert gas (N₂) to prevent hydrolysis/oxidation .
- Stability Monitoring : Regular HPLC analysis to detect degradation products (e.g., dechlorinated analogs) .
- Moisture Control : Use desiccants (silica gel) in sealed containers to avoid clumping .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
